Ethidium

概要

説明

Homidium, also known as ethidium bromide, is a phenanthridine derivative commonly used as an intercalating agent in molecular biology. It is widely recognized for its application as a fluorescent tag in nucleic acid staining, particularly in techniques such as agarose gel electrophoresis. Homidium has also been used in veterinary medicine to treat trypanosomiasis in cattle .

準備方法

Synthetic Routes and Reaction Conditions: Homidium can be synthesized through the controlled coupling of diazotized m-aminobenzamidine with the primary aromatic amine of 3,8-diamino-5-ethyl-6-phenyl phenanthridinium chloride. This process involves diazotization, which is a chemical reaction that introduces a diazo group into a compound, followed by coupling with the aromatic amine .

Industrial Production Methods: Industrial production of homidium typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its various applications .

化学反応の分析

反応の種類: ホミジウムは、次のようないくつかのタイプの化学反応を起こします。

酸化: ホミジウムは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: ホミジウムの還元は、ジヒドロ誘導体の形成をもたらす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

形成される主な生成物:

酸化生成物: ホミジウムのさまざまな酸化誘導体。

還元生成物: ホミジウムのジヒドロ誘導体。

置換生成物: 置換フェナントリジン誘導体.

4. 科学研究アプリケーション

ホミジウムは、次のような幅広い科学研究アプリケーションを持っています。

化学: 核酸染色における蛍光タグとして使用され、さまざまな分析技術においてDNAとRNAの可視化を促進します。

生物学: アガロースゲル電気泳動などの技術のために、分子生物学研究室で使用されています。

医学: 家畜のトリパノソーマ症の治療に、獣医学で使用されています。

科学的研究の応用

Detection of Nucleic Acids

Ethidium Bromide as a Staining Agent

This compound bromide is primarily used to stain DNA and RNA in gel electrophoresis. When exposed to ultraviolet light, it fluoresces, allowing visualization of nucleic acid bands. This application is critical for techniques such as:

- Agarose Gel Electrophoresis : EtBr intercalates between base pairs of DNA, enabling the separation and analysis of DNA fragments based on size. The fluorescence intensity correlates with the amount of nucleic acid present, providing quantitative data.

- Polymerase Chain Reaction (PCR) Analysis : EtBr is used to verify the presence and size of PCR products by staining the amplified DNA.

| Application | Description | Key Benefits |

|---|---|---|

| Agarose Gel Electrophoresis | Staining DNA for visualization in gels | High sensitivity and resolution |

| PCR Analysis | Verification of amplified products | Quick and reliable results |

Cell Biology Applications

Inhibition of Mitochondrial DNA Replication

This compound bromide has been shown to reduce mitochondrial DNA copy number in proliferating cells. This property is exploited in veterinary medicine to treat trypanosomiasis in cattle by intercalating with kinetoplastid DNA, inhibiting its replication and thereby eliminating the parasite .

Chromosome Analysis

In cytogenetics, EtBr is utilized to enhance chromosome visibility during mitotic analysis. It aids in high-resolution banding techniques that allow for detailed examination of chromosomal structure and integrity .

Biochemical Research

Studying Drug-DNA Interactions

This compound bromide serves as a model compound for studying interactions between drugs and DNA. Its binding characteristics provide insights into the mechanisms of action for various therapeutic agents . Research has demonstrated that EtBr can alter the conformation and properties of DNA, which is crucial for understanding drug efficacy and designing new pharmaceuticals .

Molecular Dynamics Simulations

Recent studies utilizing molecular dynamics simulations have explored the interaction between this compound bromide and double-stranded DNA. These studies reveal that EtBr binds with high affinity, influencing the structural dynamics of DNA . Such insights are valuable for developing new intercalating agents with improved specificity and reduced toxicity.

Safety Considerations

Despite its widespread use, this compound bromide is a potent mutagen and requires careful handling. Laboratories must implement safety protocols to minimize exposure risks, including using protective equipment and proper disposal methods .

Case Study 1: High-Resolution Banding Analysis

A study demonstrated that adding this compound bromide during cell culture significantly improved chromosome elongation without affecting the mitotic index or quality of metaphase chromosomes. This method enhances the resolution for detecting chromosomal abnormalities in cancer research .

Case Study 2: Mitochondrial DNA Reduction

Research on cattle treated with this compound bromide showed a marked decrease in mitochondrial DNA copy number, leading to effective treatment outcomes for trypanosomiasis. This application highlights EtBr's utility beyond traditional molecular biology settings into veterinary medicine .

作用機序

ホミジウムは、主に核酸へのインターカレーションを通じてその効果を発揮します。このインターカレーションは、DNAの正常な構造を破壊し、複製および転写プロセスを阻害します。ホミジウムは、キネトプラストDNA(kDNA)と核DNAの両方を標的とし、トリパノソーマにおけるDNA複製を阻害します。 この機序は、そのトリパノソーマ殺傷効果の原因となっています .

類似の化合物:

イソメタミジウムクロリド: トリパノソーマ殺傷剤として使用される別のフェナントリジン誘導体。

ジミナゼンアセチュレート: トリパノソーマ症の治療に用いられるジアミジン化合物。

キナピラミン: 化学構造は異なるが、用途は類似しているトリパノソーマ殺傷剤.

ホミジウムの独自性: ホミジウムは、分子生物学における蛍光タグと、獣医学におけるトリパノソーマ殺傷剤の両方の用途を備えている点がユニークです。 核酸にインターカレーションしてDNAプロセスを破壊する能力は、同様の用途を持つ他の化合物とは異なります .

類似化合物との比較

Isometamidium Chloride: Another phenanthridine derivative used as a trypanocidal agent.

Diminazene Aceturate: A diamidine compound used to treat trypanosomiasis.

Quinapyramine: A trypanocidal agent with a different chemical structure but similar application.

Uniqueness of Homidium: Homidium is unique due to its dual application as both a fluorescent tag in molecular biology and a trypanocidal agent in veterinary medicine. Its ability to intercalate into nucleic acids and disrupt DNA processes sets it apart from other compounds with similar applications .

生物活性

Ethidium, particularly in its bromide form (this compound bromide or EtBr), is a potent intercalating agent widely used in molecular biology. Its biological activity encompasses various mechanisms, including its interactions with nucleic acids and implications in antitumor effects, neurotoxicity, and microbial analysis. This article explores the biological activity of this compound through experimental studies, case reports, and detailed research findings.

Intercalation with DNA and RNA

this compound bromide intercalates between base pairs of double-stranded DNA (dsDNA) and RNA, leading to significant fluorescence enhancement upon binding. The fluorescence increases approximately 25-fold for dsDNA and 21-fold for RNA, which makes EtBr a valuable tool for visualizing nucleic acids in laboratory settings . The binding affinity varies with ionic strength; at low ionic strength, EtBr binds weakly to dsDNA, while at higher concentrations, it stabilizes the DNA structure .

Inhibition of Polymerases

EtBr acts as a potent inhibitor of DNA polymerases due to its intercalation properties. This inhibition can disrupt DNA replication processes, making it useful in experimental settings to study DNA synthesis and repair mechanisms .

Antitumor Activity

Experimental Studies

this compound bromide has demonstrated significant antitumor effects in various animal models. In a study involving mice with specific tumor types (6C3HED-OG and L5178Y), treatment with EtBr resulted in up to a 200% increase in lifespan for the former and an 83% increase for the latter . These findings suggest that EtBr may possess unique mechanisms of action as an antitumor agent, potentially related to its ability to inhibit RNA-dependent DNA polymerase activity .

Neurotoxicity and Demyelination

Case Studies

this compound bromide has been utilized in research to model demyelination in the central nervous system. A study injected EtBr into the hippocampus of Wistar rats to assess its effects on cognition and myelination. Results indicated that rats receiving EtBr exhibited significant impairments in memory tasks compared to controls. Histological analysis revealed signs of oligodendrocyte apoptosis and disintegration of myelin sheaths within 7 days post-injection, highlighting the neurotoxic potential of EtBr .

Microbial Applications

This compound Monoazide (EMA)

A derivative of this compound, known as this compound monoazide (EMA), is employed in microbial studies to distinguish between live and dead cells. EMA selectively penetrates dead cells and binds to their DNA, preventing amplification during PCR processes. This technique has been effectively used to analyze bacterial communities in biogas plants, showcasing EMA's utility in environmental microbiology .

Summary of Research Findings

特性

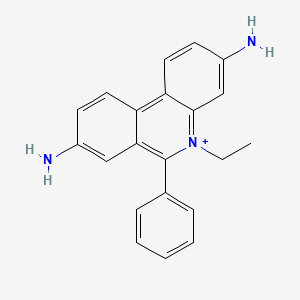

IUPAC Name |

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTANTQQOYSUMLC-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048487 | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-21-2 | |

| Record name | Ethidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homidium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN464416SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。